![molecular formula C13H17NO3 B1372601 3-[2-(Morpholin-4-yl)phenyl]propanoic acid CAS No. 933736-96-0](/img/structure/B1372601.png)
3-[2-(Morpholin-4-yl)phenyl]propanoic acid
Vue d'ensemble
Description
“3-[2-(Morpholin-4-yl)phenyl]propanoic acid” is a chemical compound with a molecular formula of C13H17NO3 . It is also known by the name MPAA or Morpropanolic acid. This compound is widely used in scientific experiments and research, with potential applications in various fields of research and industry.
Applications De Recherche Scientifique
1. Chemical Synthesis and Crystallography
3-[2-(Morpholin-4-yl)phenyl]propanoic acid and its derivatives have been extensively studied for their chemical structure and potential in synthesizing biologically active compounds. For instance, one study highlighted its role as an intermediate in the synthesis of heterocyclic compounds, revealing its conformation and stabilization through various hydrogen bonds in its crystal structure (Mazur, Pitucha, & Rzączyńska, 2007).
2. Biochemical Synthesis and Activity
The compound has been utilized in the synthesis of antidepressants and other biologically active molecules. For example, its derivative, 3-methyl-5-phenyl-2-(3-fluorophenyl)morpholine hydrochloride, demonstrated antidepressant activities in preclinical tests, suggesting its potential for further investigation in this domain (Yuan, 2012).
3. Asymmetric Synthesis
The chiral synthesis of derivatives, such as (2S,3S)-2-(2-morpholin-2-yl-2-phenylmethoxy)phenol, has been reported, highlighting the compound's utility in producing potential norepinephrine reuptake inhibitors. This emphasizes its role in asymmetric synthesis pathways leading to clinically relevant molecules (Prabhakaran, Majo, Mann, & Kumar, 2004).
4. Material Science and Catalysis
In the field of material science and catalysis, studies have been conducted on the enantioselective reduction of morpholin-4-yl-1-phenyl-1-propanone, showcasing the compound's relevance in understanding reaction mechanisms and developing new catalysts (Jian, 2005).
5. Drug Development and Clinical Research
Derivatives of 3-[2-(Morpholin-4-yl)phenyl]propanoic acid have been explored in drug development, particularly for the treatment of conditions like idiopathic pulmonary fibrosis. The structural modifications and biological evaluation of these derivatives underline the compound's significance in medicinal chemistry (Procopiou et al., 2018).
Mécanisme D'action
Target of Action
It is known that morpholine derivatives can interact with a variety of biological targets, including enzymes and receptors, depending on their specific structural features .
Mode of Action
Morpholine derivatives are known to interact with their targets through various mechanisms, such as competitive inhibition, allosteric modulation, or covalent binding .
Biochemical Pathways
Morpholine derivatives can potentially influence a variety of biochemical pathways depending on their specific targets .
Pharmacokinetics
The morpholine ring is known to enhance the bioavailability of many drugs .
Result of Action
Action Environment
Factors such as ph, temperature, and the presence of other substances can potentially affect the action of morpholine derivatives .
Propriétés
IUPAC Name |
3-(2-morpholin-4-ylphenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3/c15-13(16)6-5-11-3-1-2-4-12(11)14-7-9-17-10-8-14/h1-4H,5-10H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGJPWNIWHQPMPY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=CC=C2CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401282306 | |
| Record name | 2-(4-Morpholinyl)benzenepropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401282306 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
933736-96-0 | |
| Record name | 2-(4-Morpholinyl)benzenepropanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=933736-96-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(4-Morpholinyl)benzenepropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401282306 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




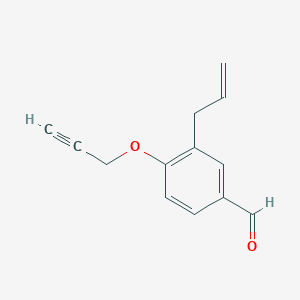


![(Cyclopropylmethyl)[(2,4-dimethoxyphenyl)methyl]amine](/img/structure/B1372527.png)
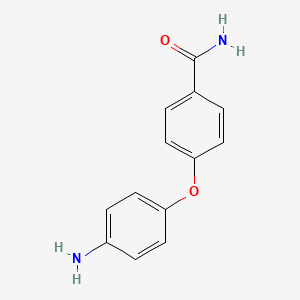
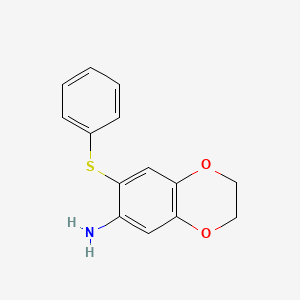
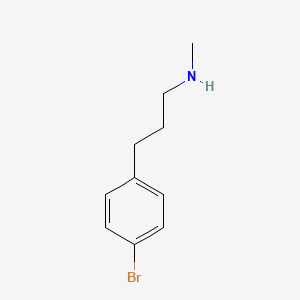
![1-[(Furan-2-ylmethyl)carbamoyl]piperidine-4-carboxylic acid](/img/structure/B1372531.png)
![1-{3-[(4-Fluorophenyl)methoxy]phenyl}piperazine](/img/structure/B1372533.png)
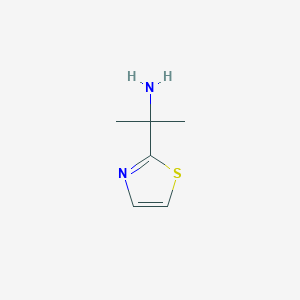


![2-[(4-Cyanophenyl)sulfanyl]benzoic acid](/img/structure/B1372541.png)